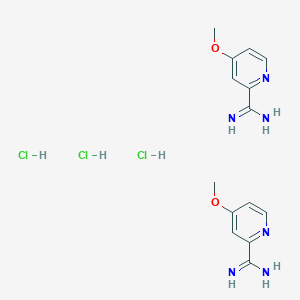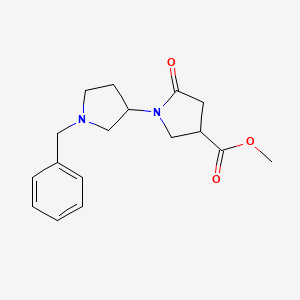
Methyl 1'-benzyl-5-oxo-1,3'-bipyrrolidine-3-carboxylate
Descripción general
Descripción
“Methyl 1’-benzyl-5-oxo-1,3’-bipyrrolidine-3-carboxylate” is a research chemical . It has a linear formula of C17 H22 N2 O3 .
Synthesis Analysis
The synthesis process of similar compounds involves the addition of benzylamine to methyl acrylate under heated reflux conditions, generating N,N-dimethylacrylate benzylamine. Then, in the presence of sodium methoxide, it undergoes cyclization to produce the free 1-benzyl-3-methoxycarbonyl-4-pyrrolidone, which is then salted with hydrochloric acid to produce the product .Molecular Structure Analysis
The molecular structure of “Methyl 1’-benzyl-5-oxo-1,3’-bipyrrolidine-3-carboxylate” is represented by the linear formula C17 H22 N2 O3 . The molecule has a molar mass of 302.37 g/mol.Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 396.6±42.0 °C at 760 mmHg, and a flash point of 193.6±27.9 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .Aplicaciones Científicas De Investigación
Stereochemistry and Pharmacological Profile
Research on structural analogs of piracetam, such as (4R)-2-oxo-4-phenylpyrrolidine-1-carboxamide (R-phenylpiracetam) and its methyl derivative, has demonstrated their significance as potent pharmacological agents. These compounds have shown effectiveness in enhancing memory processes and mitigating cognitive impairments related to various conditions like head traumas, strokes, aging, and age-related pathologies. The stereochemistry of these compounds, particularly the configuration of their stereocenters, plays a crucial role in determining their biological properties. Studies have shown that enantiomerically pure forms of these compounds exhibit superior pharmacological advantages, underscoring the importance of stereochemical considerations in drug development (Veinberg et al., 2015).
Supramolecular Chemistry and Biomedical Applications
Benzene-1,3,5-tricarboxamide (BTA) derivatives have emerged as versatile supramolecular building blocks due to their simple structure and the ease with which they can be synthesized. The self-assembly properties of BTAs, driven by threefold hydrogen bonding, have been exploited in various scientific fields, including nanotechnology, polymer processing, and biomedical applications. The multivalent nature of BTAs has particularly driven their applications in the biomedical field, offering a new avenue for the development of supramolecular structures with potential therapeutic uses (Cantekin et al., 2012).
Synthetic Utilities in Medicinal Chemistry
The synthetic methodologies developed for the preparation of benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines have significant implications in medicinal chemistry. These methods enable the synthesis of a wide range of compounds with potential pharmacological activities, serving as a foundation for the discovery of new therapeutic agents. The diversity of chemical structures accessible through these synthetic routes highlights the importance of such methodologies in drug discovery and development processes (Ibrahim, 2011).
Antioxidant Properties and Biological Implications
Chromones and their derivatives, known for their presence in a normal human diet, have been associated with a variety of physiological activities, including anti-inflammatory, antidiabetic, antitumor, and anticancer effects. These activities are believed to be related to the antioxidant properties of chromones, which can neutralize active oxygen and interrupt free radical processes, potentially delaying or inhibiting cellular impairment that leads to diseases. The structural features of chromones, such as the double bond, carbonyl group, and specific hydroxyl groups, are critical for their radical scavenging activity, suggesting a direct link between chemical structure and biological function (Yadav et al., 2014).
Propiedades
IUPAC Name |
methyl 1-(1-benzylpyrrolidin-3-yl)-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-22-17(21)14-9-16(20)19(11-14)15-7-8-18(12-15)10-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUJCAWXFFYOAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)C2CCN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1'-benzyl-5-oxo-1,3'-bipyrrolidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B1450177.png)
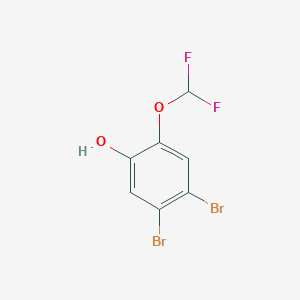
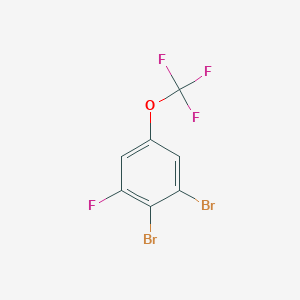
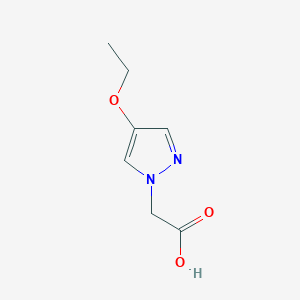
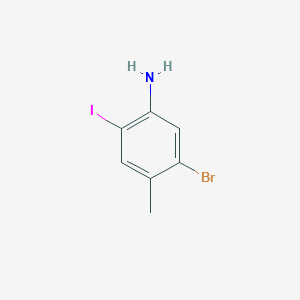
![4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B1450185.png)
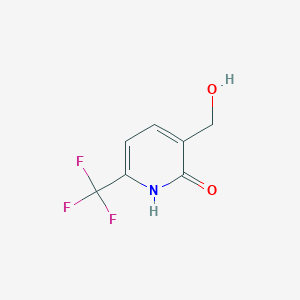
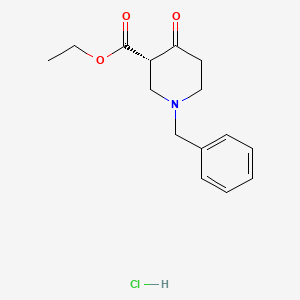
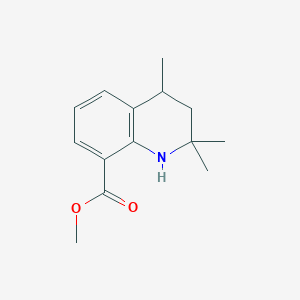
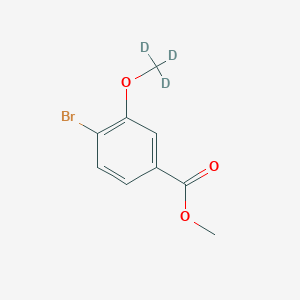
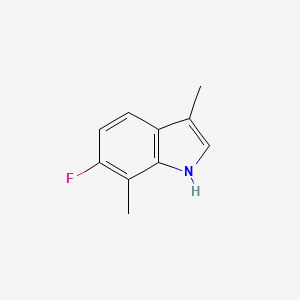
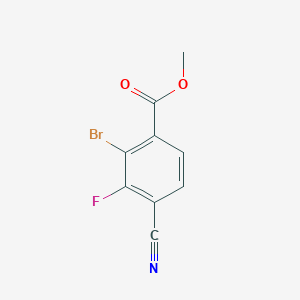
![1-[4-(3-Azidopropoxy)-phenyl]-ethanone](/img/structure/B1450199.png)
